molecular formula C9H17N3 B11735023 1-Methyl-N-pentyl-1H-pyrazol-3-amine

1-Methyl-N-pentyl-1H-pyrazol-3-amine

Katalognummer: B11735023
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: HYTBHKKILWXGFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-N-pentyl-1H-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a methyl group and a pentyl chain attached to the pyrazole ring. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs .

Vorbereitungsmethoden

The synthesis of 1-Methyl-N-pentyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with pentyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

1-Methyl-N-pentyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrazole ring, leading to the formation of various substituted pyrazoles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Wissenschaftliche Forschungsanwendungen

1-Methyl-N-pentyl-1H-pyrazol-3-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methyl-N-pentyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-N-pentyl-1H-pyrazol-3-amine can be compared with other similar compounds in the pyrazole family, such as:

Eigenschaften

Molekularformel

C9H17N3

Molekulargewicht

167.25 g/mol

IUPAC-Name

1-methyl-N-pentylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-3-4-5-7-10-9-6-8-12(2)11-9/h6,8H,3-5,7H2,1-2H3,(H,10,11)

InChI-Schlüssel

HYTBHKKILWXGFP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCNC1=NN(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.